Product packaging for Balsalazide 3-Isomer 2,3'-Dimethyl Ester(Cat. No.:)

Balsalazide 3-Isomer 2,3'-Dimethyl Ester

Cat. No.: B1153329
M. Wt: 385.37
Attention: For research use only. Not for human or veterinary use.
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Description

Balsalazide 3-Isomer 2,3'-Dimethyl Ester is a chemically modified analog of Balsalazide, an anti-inflammatory prodrug approved for treating ulcerative colitis . The parent compound, Balsalazide, is designed to deliver mesalazine (5-aminosalicylic acid or 5-ASA) specifically to the colon, where it exerts localized anti-inflammatory effects . This specific isomer and ester derivative is offered exclusively for non-clinical research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. This compound holds significant value in pharmaceutical and analytical research. Its primary applications include serving as a critical reference standard in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantifying impurities and ensuring the quality control of Balsalazide drug substances and products . Furthermore, it is a vital tool for conducting metabolism and pharmacokinetic studies. Researchers can use this ester derivative to probe the metabolic pathways of Balsalazide, particularly the enzymatic hydrolysis processes that occur in the colon, thereby enhancing the understanding of the prodrug's activation mechanism . The mechanism of action for the active metabolite, mesalazine, involves local effects on the colonic mucosa. It is known to inhibit both the cyclooxygenase and lipoxygenase pathways, reducing the production of inflammatory prostaglandins and leukotrienes from arachidonic acid . Additionally, research indicates it may inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway and act as a free radical scavenger, reducing oxidative stress in the inflamed gut tissue . By studying specialized derivatives like the 2,3'-Dimethyl Ester, researchers can gain deeper insights into the structure-activity relationships of aminosalicylate drugs and advance the development of novel therapeutics for inflammatory bowel diseases.

Properties

Molecular Formula

C₁₉H₁₉N₃O₆

Molecular Weight

385.37

Synonyms

(E)-2-Hydroxy-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzoic Acid Methyl Ester

Origin of Product

United States

Chemical Synthesis and Derivatization of Balsalazide 3 Isomer 2,3 Dimethyl Ester

Synthesis of Novel Balsalazide (B1667723) 3-Isomer 2,3'-Dimethyl Ester Analogs for Structural Exploration

The generation of analogs of a lead compound like Balsalazide 3-Isomer 2,3'-Dimethyl Ester is a cornerstone of medicinal chemistry, aimed at understanding the structure-activity relationship (SAR) and identifying molecules with improved therapeutic potential.

The design of novel analogs of this compound is guided by established principles of medicinal chemistry, including bioisosteric replacement and the systematic modification of functional groups to probe their influence on biological activity. wikipedia.orgdrugdesign.orgresearchgate.net The primary objectives for modifying the parent structure are to explore the chemical space around the core scaffold, potentially leading to compounds with altered metabolic stability, receptor affinity, or pharmacokinetic profiles. drughunter.comopenaccessjournals.com

Bioisosteric Replacement: A key strategy in analog design is the replacement of certain functional groups with others that have similar physical or chemical properties, known as bioisosteres. wikipedia.orgdrughunter.com This approach can lead to significant changes in biological activity or drug metabolism. For this compound, several bioisosteric modifications can be proposed:

Carboxylic Acid Ester Bioisosteres: The methyl ester groups are critical for the compound's lipophilicity and potential for hydrolysis to the active acid form. Replacing the methyl esters with other alkyl or aryl esters can modulate these properties. Furthermore, non-classical bioisosteres for the carboxylic acid functionality, such as tetrazoles, oxadiazoles, or sulfonamides, could be introduced to alter the acidity and hydrogen bonding capabilities of the molecule upon hydrolysis. drughunter.comopenaccessjournals.com For instance, a tetrazole ring is a well-known bioisostere for a carboxylic acid, offering similar acidity but different lipophilicity and metabolic stability. drughunter.com

Azo Linkage Modification: The azo (-N=N-) bond is central to the prodrug nature of balsalazide-like compounds. While maintaining the azo linkage is likely crucial for its intended mechanism of action (cleavage by azoreductases in the colon), modifications to the aromatic rings it connects can be explored.

Structure-Activity Relationship (SAR) Exploration: A systematic approach to understanding SAR involves making discrete changes to the molecule and observing the effect on a desired biological endpoint. For the analogs of this compound, this would involve:

Positional Isomerism: Synthesizing other positional isomers of the hydroxyl and amino groups on the salicylic (B10762653) acid moiety to understand the geometric requirements for activity.

Homologation: Extending the β-alanine side chain by one or more methylene (B1212753) units to probe the optimal distance and flexibility for the terminal carboxylic acid group.

Conformational Restriction: Introducing cyclic structures or double bonds to reduce the conformational flexibility of the molecule, which can sometimes lead to an increase in potency. nih.gov

The following interactive data table outlines a hypothetical set of analogs designed based on these principles and the predicted impact of these modifications.

Analog IDModification from Parent CompoundPredicted Property Change
A-01 Ethyl esters instead of methyl estersIncreased lipophilicity, altered hydrolysis rate
A-02 Replacement of one methyl ester with a 1H-tetrazole groupIncreased acidity upon hydrolysis, potential for altered receptor binding
A-03 Addition of a chloro group at the 6-position of the salicylic acid ringIncreased lipophilicity, potential for altered electronic properties
A-04 Replacement of the β-alanine linker with γ-aminobutyric acid (GABA)Increased flexibility and length of the side chain
A-05 Isosteric replacement of the phenyl ring with a thiophene (B33073) ringAltered aromaticity and electronic distribution, potential for improved pharmacokinetic properties

The synthesis of the designed analogs would employ a range of established and modern synthetic organic chemistry techniques. mdpi.comacs.org The general synthetic strategy would likely follow a convergent approach, where key intermediates are prepared separately and then combined in the final steps.

Synthesis of Precursors:

The preparation of a diverse set of analogs requires access to a variety of substituted precursors. For instance, the synthesis of different positional isomers of the aminohydroxybenzoic acid core can be achieved through several reported routes. The synthesis of 3-amino-4-hydroxybenzoic acid, a key precursor for the "3-Isomer," can be accomplished by the reduction of 4-hydroxy-3-nitrobenzoic acid, which is accessible from 4-hydroxybenzoic acid. chemicalbook.com Another route involves the reaction of 3-nitro-4-chlorobenzoic acid with sodium hydroxide (B78521) followed by reduction. google.com Similarly, 2-hydroxy-5-aminobenzoic acid (5-aminosalicylic acid) can be prepared via the Kolbe-Schmitt reaction of p-aminophenol. google.com

The other key precursors, the substituted 4-aminobenzoyl-β-alanine esters, can be synthesized from the corresponding substituted p-aminobenzoic acids. nih.gov A general route involves the acylation of the appropriate β-amino acid ester with a substituted 4-nitrobenzoyl chloride, followed by reduction of the nitro group.

Core Coupling and Derivatization Reactions:

The central azo coupling reaction remains the key step for assembling the core structure of the analogs. The diazotization of the amino group on the substituted 4-aminobenzoyl-β-alanine ester intermediate, followed by coupling with the appropriate phenolic precursor, would yield the desired azo compound. newdrugapprovals.org

The preparation of the ester analogs would involve standard esterification procedures. For example, reacting the carboxylic acid precursors with the desired alcohol (e.g., ethanol (B145695) for ethyl esters) under acidic catalysis (Fischer esterification) or using coupling agents can provide the corresponding esters. acs.org

For the introduction of other functional groups, a variety of modern synthetic methods can be employed:

Halogenation: Direct halogenation of the aromatic rings can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a wide array of analogs with diverse substituents. acs.org

Synthesis of Heterocyclic Bioisosteres: The synthesis of analogs containing heterocyclic bioisosteres like tetrazoles would require specific multi-step sequences, often starting from a nitrile precursor.

The following table provides a representative overview of the synthetic methodologies that could be employed for the preparation of the hypothetical analogs.

Analog IDKey Synthetic StepReaction Type
A-01 Esterification with ethanolFischer Esterification
A-02 Conversion of a carboxylic acid to a tetrazoleMulti-step sequence involving nitrile formation and azide (B81097) cycloaddition
A-03 Chlorination of the salicylic acid precursorElectrophilic Aromatic Substitution
A-04 Acylation of γ-aminobutyric acid esterAmide Bond Formation
A-05 Azo coupling with a substituted aminothiophene precursorAzo Coupling

Through the systematic application of these design principles and synthetic methodologies, a library of novel this compound analogs can be generated for comprehensive structural exploration and biological evaluation.

Advanced Analytical Methodologies for Balsalazide 3 Isomer 2,3 Dimethyl Ester Characterization

Spectroscopic Techniques for Elucidating Balsalazide (B1667723) 3-Isomer 2,3'-Dimethyl Ester Structure

Spectroscopic methods are indispensable tools for probing the molecular structure of organic compounds. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy provides a holistic view of the atomic connectivity, functional groups, and electronic properties of Balsalazide 3-Isomer 2,3'-Dimethyl Ester.

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is essential for confirming its isomeric structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the protons of the ethyl group in the esterified propionamide side chain, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the salicylic (B10762653) acid moiety will have different chemical shifts compared to those on the other phenyl ring due to the presence of the hydroxyl and ester groups. The coupling patterns (e.g., doublets, triplets, multiplets) arising from spin-spin interactions between neighboring protons provide valuable information about the connectivity of the atoms. The integration of the signals confirms the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms. For example, the carbonyl carbons of the ester and amide groups are expected to appear at the downfield region of the spectrum (typically 160-180 ppm). The aromatic carbons will resonate in the range of 110-160 ppm, with their specific shifts being influenced by the substituents on the rings. The signals for the aliphatic carbons of the methyl and ethyl groups will appear in the upfield region.

COSY spectra reveal correlations between coupled protons, helping to establish the spin systems within the molecule, such as the protons on the aromatic rings and the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached proton signals.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups, for instance, confirming the position of the ester groups and the linkage of the azo bridge to the aromatic rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on known data for similar azo compounds and substituted benzoic acids. diva-portal.orgmdpi.com

Atom Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 8.5110 - 140
Amide NH~8.0-
Methylene (B1212753) (-CH₂-)~3.5~35
Methylene (-CH₂-)~2.6~34
Methyl Ester (-OCH₃)~3.9~52
Methyl Ester (-OCH₃)~3.7~51
Aromatic C-O-~160
Aromatic C-N-~150
Carbonyl (C=O)-~165, ~172
Aromatic C-H-115 - 135

This table is for illustrative purposes and actual values may vary.

Advanced mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of the compound and distinguishing it from other potential isomers or impurities with the same nominal mass.

MS/MS Fragmentation Pathways: Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Cleavage of the ester groups, leading to the loss of methoxy radicals (•OCH₃) or methanol (B129727) (CH₃OH).

Scission of the amide bond, resulting in fragments corresponding to the individual aromatic moieties.

Cleavage of the azo bond (-N=N-), which is a characteristic fragmentation for azo compounds.

Decarboxylation from the salicylic acid portion.

The fragmentation patterns of positional isomers can be distinct, allowing for their differentiation. nih.govnih.gov The specific fragmentation observed will depend on the ionization technique used (e.g., Electrospray Ionization - ESI) and the collision energy.

A plausible fragmentation pattern for the [M+H]⁺ ion of this compound is outlined in the table below.

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss Structural Interpretation
386.13355.1231 (CH₃O•)Loss of a methoxy radical from an ester group.
386.13327.1259 (C₂H₃O₂)Cleavage of the methyl ester group.
386.13254.10132 (C₇H₇NO₂)Cleavage of the amide bond.
386.13151.04235 (C₁₂H₁₂N₃O₂)Cleavage of the azo bond.

This table presents hypothetical fragmentation data.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key expected vibrational frequencies include:

A broad O-H stretching band for the hydroxyl group on the salicylic acid ring, typically in the range of 3200-3600 cm⁻¹.

An N-H stretching vibration for the amide group, usually around 3300 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Strong C=O stretching bands for the ester and amide carbonyl groups, expected in the region of 1650-1750 cm⁻¹.

The N=N stretching vibration of the azo group, which is often weak in the IR spectrum, appearing around 1400-1450 cm⁻¹.

C-O stretching vibrations for the ester groups in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The N=N stretching of the azo group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a useful technique for characterizing azo compounds. mdpi.com Aromatic ring vibrations also tend to produce strong Raman signals. The combination of IR and Raman spectroscopy allows for a more complete functional group analysis.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)Weak
N-H (amide)~3300Weak
C=O (ester, amide)1650-1750 (strong)Moderate
N=N (azo)~1400-1450 (weak)Strong
Aromatic C=C1450-1600Strong

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and chromophoric system of the molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the presence of the extended π-conjugated system involving the two aromatic rings and the azo bridge. Azo compounds typically exhibit two main absorption bands:

An intense band in the UV region (around 200-350 nm) corresponding to a π → π* transition.

A weaker band in the visible region (around 400-500 nm) corresponding to an n → π* transition of the azo group. academie-sciences.fracademie-sciences.fr

The position and intensity of these bands can be influenced by the solvent polarity (solvatochromism) and the substitution pattern on the aromatic rings. rsc.org For example, the presence of the hydroxyl and ester groups will affect the electronic transitions and thus the λmax values.

Fluorescence Spectroscopy: While many azo compounds are not strongly fluorescent due to efficient non-radiative decay processes, some derivatives can exhibit fluorescence. The fluorescence spectrum, if observed, would provide information about the excited state properties of the molecule. The emission wavelength and quantum yield would be characteristic of the specific structure of this compound. aip.org

Spectroscopic Technique Expected Wavelength Range (nm) Transition
UV-Vis Absorption~200-350π → π
UV-Vis Absorption~400-500n → π
Fluorescence EmissionDependent on excitation wavelength and molecular structureS₁ → S₀

Chromatographic Methods for Purity Assessment and Identification

Chromatographic techniques are essential for separating this compound from the parent drug, other isomers, and related impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds. The development of a robust and specific HPLC method is crucial for the purity assessment of this compound.

A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. The key parameters to be optimized include:

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like Balsalazide and its derivatives. ijrpc.com The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer is a critical parameter as it affects the ionization state of the acidic and basic functional groups in the molecule, thereby influencing retention time and peak shape. koreascience.kr A gradient elution, where the proportion of the organic modifier is changed during the run, may be necessary to achieve optimal separation of all components.

Detection: A UV detector is commonly used for the detection of azo compounds due to their strong chromophores. The detection wavelength should be set at one of the absorption maxima of the analyte to ensure high sensitivity. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of each peak, which aids in peak identification and purity assessment.

Column Temperature: Maintaining a constant column temperature is important for reproducible retention times.

The developed HPLC method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. This validated method can then be used for the routine quality control of Balsalazide and for the identification and quantification of the 3-Isomer 2,3'-Dimethyl Ester impurity.

Parameter Typical Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Methanol and a buffer (e.g., phosphate or acetate)
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., ~360 nm)
Injection Volume10-20 µL
TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of complex pharmaceutical molecules like this compound by GC is often challenging. Due to its molecular weight and the presence of polar functional groups, the compound may exhibit low volatility and thermal instability, potentially leading to degradation in the high temperatures of the GC inlet and column.

To overcome these limitations, derivatization is a common strategy employed to increase the volatility and thermal stability of analytes. For a compound like this compound, which contains functional groups susceptible to derivatization, this approach is highly applicable. Trimethylsilylating reagents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to convert polar functional groups like hydroxyls and amines into their more volatile and stable trimethylsilyl (TMS) ethers. This process reduces intermolecular hydrogen bonding, thereby lowering the boiling point and improving the chromatographic peak shape.

Table 1: Hypothetical GC-MS Parameters for Analysis of TMS-Derivatized this compound

ParameterValue/Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min
MS Interface Temp 290 °C
Ion Source Temp 230 °C
Mass Range 50-550 amu

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a robust and efficient technique for the analysis and purification of complex pharmaceutical compounds, particularly for challenging separations involving isomers and structurally similar molecules. waters.comtwistingmemoirs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org This gives the mobile phase unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid, leading to faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). twistingmemoirs.com

The separation of this compound from its parent drug, Balsalazide, and other related impurities represents a significant analytical challenge due to their structural similarity. SFC is particularly well-suited for this task. As a form of normal-phase chromatography, SFC provides orthogonal selectivity compared to reversed-phase HPLC, which is advantageous for resolving positional isomers. waters.com By modifying the supercritical CO2 mobile phase with a small amount of a polar organic co-solvent, such as methanol, the polarity and solvating strength can be finely tuned to achieve optimal separation. wikipedia.org

The advantages of SFC for this application include:

High Resolution: The technique's high efficiency is ideal for separating closely related isomers. waters.com

Speed: Low mobile phase viscosity allows for high flow rates and rapid analysis times. twistingmemoirs.com

Green Chemistry: The primary use of CO2 significantly reduces the consumption of organic solvents. waters.com

Versatility: SFC can be coupled with various detectors, including UV-Vis and Mass Spectrometry (MS), for comprehensive analysis. wikipedia.org

Table 2: Typical SFC Method Parameters for Isomeric Separation

ParameterCondition
Column Chiral or achiral stationary phase (e.g., Amylose or Silica-based)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.1% additive (e.g., ammonium hydroxide)
Gradient 5% to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm / Mass Spectrometry

Solid-State Characterization of this compound

The solid-state properties of an active pharmaceutical ingredient (API) or its impurities are critical as they can influence stability, solubility, and bioavailability. A thorough solid-state characterization of this compound would involve multiple analytical techniques to understand its crystal structure, polymorphic forms, and thermal behavior.

X-ray Crystallography for Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure.

The analysis would yield detailed information, including:

Connectivity and Stereochemistry: Absolute confirmation of the isomeric structure.

Bond Lengths and Angles: Precise measurements of the geometric parameters of the molecule.

Conformation: The spatial orientation of the different parts of the molecule in the solid state.

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and other interactions that dictate the crystal packing.

This data is invaluable for understanding the fundamental physicochemical properties of the compound. While a specific crystal structure for this isomer is not publicly available, crystallographic studies on related azo dye compounds provide a basis for the expected structural features. mdpi.com

Table 3: Illustrative Crystallographic Data Table for a Molecular Compound

ParameterExample Value
Chemical Formula C19H19N3O6
Formula Weight 385.37 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 11.8 Å, β = 95.5°
Volume 1875.3 ų
Z (Molecules/unit cell) 4
Calculated Density 1.36 g/cm³

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a solid sample. It provides a unique "fingerprint" of a specific crystalline phase. The primary application of PXRD in pharmaceutical analysis is the identification and characterization of polymorphs—different crystalline forms of the same compound.

Different polymorphs can have distinct physical properties, and regulatory agencies require the control and characterization of polymorphic forms. A PXRD analysis of this compound would involve irradiating a powder sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the compound's crystal lattice structure. It can be used to:

Identify the crystalline form of a batch.

Detect the presence of different polymorphs in a mixture.

Monitor for phase transitions during manufacturing or storage.

Table 4: Example of Powder X-ray Diffraction Peak Data

Position (°2θ)Relative Intensity (%)
8.545
12.1100
15.865
20.380
24.555
27.930

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are essential for characterizing the thermal properties and stability of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two complementary methods commonly used in the pharmaceutical industry. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as:

Melting Point: The temperature at which a crystalline solid transitions to a liquid.

Crystallization: The exothermic process of crystal formation from an amorphous state or melt.

Polymorphic Transitions: The conversion from one crystalline form to another.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is primarily used to assess thermal stability and decomposition. The TGA thermogram provides the temperature at which the compound begins to degrade, which is a critical parameter for determining storage and handling conditions.

Table 5: Summary of Potential Thermal Analysis Data for this compound

TechniqueParameterObservation
DSC Melting Point (Tₘ)Sharp endotherm with onset at 185 °C
DSC Enthalpy of Fusion (ΔHբ)95 J/g
TGA Onset of Decomposition~ 250 °C
TGA Mass Loss at 350 °C45%

Pre Clinical Biochemical Transformations and Mechanistic Investigations of Balsalazide 3 Isomer 2,3 Dimethyl Ester

Enzymatic Biotransformation Pathways in In Vitro Systems

The enzymatic biotransformation of Balsalazide (B1667723) 3-Isomer 2,3'-Dimethyl Ester is anticipated to primarily involve the cleavage of its characteristic azo bond and the hydrolysis of its ester groups. These transformations are crucial for the potential activation of the drug and its subsequent metabolism.

The presence of two methyl ester groups on the Balsalazide 3-Isomer 2,3'-Dimethyl Ester molecule suggests that it would be a substrate for esterase enzymes. nih.gov These enzymes are ubiquitously distributed in the body, with high concentrations in the liver, plasma, and gastrointestinal tract. nih.gov The hydrolysis of the ester bonds would likely yield the corresponding carboxylic acid metabolites.

In vitro studies with human and rat liver fractions have demonstrated higher hydrolytic activity compared to other tissues like the duodenal mucosa. nih.gov Therefore, it is plausible that upon systemic absorption, this compound would undergo esterase-mediated hydrolysis in the liver. The primary products of this hydrolysis would be the mono-esterified and di-acid forms of the parent compound. The initial hydrolysis of the ester bond of some drugs, like trimebutine, precedes further metabolic steps. drugbank.com

Table 1: Predicted Esterase-Mediated Hydrolysis Products of this compound

Parent Compound Enzyme Potential Hydrolysis Products
This compoundCarboxylesterasesBalsalazide 3-Isomer 2-Methyl Ester
Balsalazide 3-Isomer 3'-Methyl Ester
Balsalazide 3-Isomer (di-acid form)

The most significant biotransformation pathway for azo compounds like balsalazide is the reductive cleavage of the azo (-N=N-) bond. researchgate.netnih.gov This reaction is primarily carried out by azoreductase enzymes produced by the gut microbiota in the anaerobic environment of the colon. nih.govnih.govfda.gov Therefore, it is highly probable that this compound would be a substrate for these bacterial enzymes. The reduction of the azo bond would lead to the formation of two primary aromatic amine metabolites.

While reduction is the predominant pathway, oxidative metabolism of azo dyes has also been observed, catalyzed by liver microsomal enzymes. nih.govsemanticscholar.org However, for prodrugs like balsalazide that are designed for colonic delivery, systemic exposure and subsequent hepatic oxidative metabolism are generally low. drugbank.comnih.gov

The kinetics of the enzymatic reactions involving this compound would determine its rate of activation and clearance. For the parent drug, balsalazide, the conversion to its active metabolite, 5-aminosalicylic acid (5-ASA), is dependent on the rate of azo bond reduction by colonic bacteria. nih.gov Studies on balsalazide have shown a terminal half-life of approximately 1.9 hours for the parent drug, with its metabolites having longer half-lives. fda.gov

Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites (for reference)

Compound Terminal Half-life (hours)
Balsalazide1.9
5-ASA9.5
N-Ac-5-ASA10.4
(Data from FDA access data) fda.gov

It is expected that the kinetic profile of this compound would be influenced by the rate of both its azo reduction and ester hydrolysis. The rate of hydrolysis by esterases can vary depending on the specific esterase and the steric hindrance around the ester group. nih.gov

Chemical Stability and Degradation Mechanisms of this compound In Vitro

The chemical stability of a drug molecule is a critical factor in its formulation and delivery. For this compound, the primary points of chemical instability are likely to be the ester linkages and the azo bond.

The stability of this compound would be significantly influenced by pH. The ester groups are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. In the acidic environment of the stomach (pH 1-2.5), acid-catalyzed hydrolysis of the ester bonds may occur, although modern drug formulations often use enteric coatings to protect against this. nih.gov

In the more neutral to alkaline environment of the small and large intestines (pH 6.0-7.5), base-catalyzed hydrolysis of the ester groups would be more favorable. nih.gov The azo bond itself is generally stable under physiological pH conditions.

Azo compounds are known to be susceptible to photolytic degradation upon exposure to light, particularly UV radiation. acs.orgacs.orgnih.gov The energy from the light can excite the electrons in the azo bond, leading to its cleavage. This process, known as photobleaching, results in the decolorization of the compound and the formation of smaller molecular fragments. acs.org

Studies on the photodegradation of azo dyes have shown that the process often involves the generation of reactive oxygen species that attack the chromophore. nih.gov The degradation can lead to the formation of aromatic amines and other smaller organic molecules. nih.govmdpi.com Therefore, it is crucial to protect this compound from light to prevent its degradation.

Oxidative Degradation Profiles and Impurity Formation

The oxidative stability of this compound is a critical parameter in determining its potential degradation pathways and the profile of impurities that may form under various conditions. The core structure of the molecule, featuring an azo linkage (–N=N–) connecting two substituted aromatic rings, is susceptible to oxidative cleavage. Studies on related azo compounds and the parent drug, balsalazide, provide insights into the likely oxidative degradation mechanisms.

Oxidative stress, often simulated in forced degradation studies using reagents such as hydrogen peroxide, can lead to the breakdown of the azo bond. This cleavage is a common degradation pathway for many azo dyes and related pharmaceutical compounds. The reaction is believed to proceed via the formation of highly reactive oxygen species that attack the nitrogen-nitrogen double bond. This process can result in the formation of several smaller aromatic amine and phenol (B47542) derivatives.

In the context of this compound, oxidative cleavage would be expected to yield fragments corresponding to the two original aromatic moieties. Specifically, the degradation could produce a derivative of salicylic (B10762653) acid and a derivative of aminobenzoic acid. Further oxidation of these primary degradation products could lead to a more complex impurity profile, including hydroxylated and N-oxide species.

Forced degradation studies on balsalazide have indicated its susceptibility to degradation under basic conditions, which can be exacerbated by the presence of oxidizing agents. researchgate.net While specific data on the 3-isomer dimethyl ester is not extensively available, the general principles of azo compound chemistry suggest a similar vulnerability.

Below is an interactive data table illustrating the potential impurities that could arise from the oxidative degradation of this compound under various stress conditions.

Stress ConditionPotential ImpurityChemical NameRationale for Formation
Oxidative (e.g., H₂O₂)Impurity AMethyl 2-hydroxy-5-(hydrazo)benzoatePartial reduction/oxidation of the azo linkage.
Oxidative (e.g., H₂O₂)Impurity BMethyl 3-(3-carboxy-4-hydroxyphenyl)diazenyl-4-aminobenzoate N-oxideOxidation of the azo nitrogen atoms.
Oxidative (e.g., H₂O₂)Impurity CMethyl 2-hydroxy-5-aminobenzoateCleavage of the azo bond.
Oxidative (e.g., H₂O₂)Impurity DMethyl 3-amino-4-(methoxycarbonyl)benzoateCleavage of the azo bond.
PhotolyticImpurity EPhoto-rearranged isomersIsomerization of the azo bond under light exposure.

Exploration of Non-Enzymatic Chemical Reactions of this compound

Beyond oxidative degradation, this compound is subject to other non-enzymatic chemical reactions, with hydrolysis of its two ester linkages being a primary concern. The molecule contains two methyl ester groups, one on the salicylic acid moiety and the other on the 3'-position of the aminobenzoic acid portion. The stability of these ester groups is highly dependent on pH and temperature.

The hydrolysis of the two ester groups would proceed to yield the corresponding carboxylic acids. The reaction can occur in a stepwise manner, first producing a mono-acid intermediate, followed by the hydrolysis of the second ester to form the di-acid product, which is the Balsalazide 3-Isomer. The rate of hydrolysis is expected to be significant in both acidic and basic aqueous solutions.

The kinetics of ester hydrolysis are typically studied by monitoring the disappearance of the ester or the appearance of the carboxylic acid product over time under controlled conditions. youtube.comyoutube.com Pseudo-first-order kinetics are often observed when the reaction is carried out in a large excess of water. youtube.comyoutube.com

The following interactive data table provides a hypothetical summary of the kinetic parameters for the hydrolysis of the two ester groups in this compound at different pH values.

pHTemperature (°C)Hydrolysis Rate Constant (k, s⁻¹) for Salicylate EsterHydrolysis Rate Constant (k, s⁻¹) for Aminobenzoate Ester
2.0371.5 x 10⁻⁵2.1 x 10⁻⁵
7.4378.2 x 10⁻⁶9.5 x 10⁻⁶
9.0373.4 x 10⁻⁵4.5 x 10⁻⁵

It is important to note that the actual rates would need to be determined experimentally. These non-enzymatic reactions are crucial to understand as they can impact the stability and shelf-life of the compound.

Computational Chemistry and Molecular Modeling of Balsalazide 3 Isomer 2,3 Dimethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules researchgate.net. These methods can predict a wide range of properties, including molecular geometries, electronic energies, and the distribution of electrons within a molecule.

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like Balsalazide (B1667723) 3-Isomer 2,3'-Dimethyl Ester. By systematically rotating the rotatable bonds, a potential energy surface can be generated, revealing the various stable conformations (local minima) and the energy barriers (transition states) that separate them.

For a molecule with multiple rotatable bonds, such as the amide linkage and the bonds connecting the aromatic rings to the azo group, a multitude of conformations are possible. The relative energies of these conformers determine their population at a given temperature. The global minimum energy conformation represents the most stable structure of the molecule.

Table 1: Hypothetical Relative Energies of Key Conformers of Balsalazide 3-Isomer 2,3'-Dimethyl Ester This table is illustrative and based on general principles of conformational analysis for similar molecules, as direct data for this compound is not available.

Molecular orbital (MO) theory provides insights into the electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The charge distribution within the molecule can be analyzed using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial charges on each atom, which is crucial for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. In molecules like Balsalazide and its derivatives, the nitrogen atoms of the azo group and the oxygen atoms of the carboxyl and hydroxyl groups are expected to carry negative partial charges, while the attached carbon and hydrogen atoms will have positive partial charges.

Table 2: Representative Frontier Molecular Orbital Energies for Azo Dye Structures This data is representative of typical azo compounds and is intended to be illustrative for this compound.

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.0
HOMO-LUMO Gap 4.5

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its flexibility and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational space and the study of time-dependent phenomena.

For this compound, an MD simulation would reveal the fluctuations of the molecular structure around its equilibrium geometry. It would also show transitions between different conformations, providing a more realistic understanding of the molecule's behavior in a given environment, such as in solution.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For example, by calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of the molecule. Similarly, by calculating the electronic transition energies, the UV-Visible spectrum can be predicted. Theoretical NMR chemical shifts can also be calculated to aid in the interpretation of experimental NMR spectra.

Theoretical Exploration of Structure-Reactivity Relationships

Computational methods can be employed to explore the relationship between the structure of a molecule and its chemical reactivity. For a prodrug like Balsalazide, which is activated by the cleavage of the azo bond, understanding the factors that influence this cleavage is crucial.

DFT calculations can be used to model the reaction mechanism of the azo bond reduction. By calculating the energies of the reactants, transition states, and products, the activation energy for the reaction can be determined. This allows for a comparison of the reactivity of different isomers or derivatives. For instance, the electronic properties of the substituents on the aromatic rings can significantly influence the reactivity of the azo bond.

Future Directions in Academic Research on Balsalazide 3 Isomer 2,3 Dimethyl Ester

Development of Novel Analytical Techniques for Trace Analysis

The detection and quantification of trace amounts of Balsalazide (B1667723) 3-Isomer 2,3'-Dimethyl Ester are paramount for its potential identification as a process-related impurity or a metabolite of balsalazide. Future research should focus on developing highly sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) represents a powerful tool for both structural and quantitative evaluation of such compounds. koreascience.kr The development of a stability-indicating HPLC method would be a significant step forward. Such a method would involve subjecting a sample of the compound to stress conditions such as acid, base, heat, oxidation, and UV light to induce degradation. koreascience.kr The subsequent chromatographic separation would need to resolve the parent compound from any potential degradation products.

Key parameters for optimization in the development of such a method would include the choice of stationary phase, mobile phase composition and pH, and the detector wavelength. koreascience.kr For instance, a reversed-phase column, such as a Spherisorb ODS2, could be evaluated with various mobile phase compositions, like a mixture of a buffer solution (e.g., sodium acetate) and an organic modifier (e.g., methanol). koreascience.kr The ultimate goal would be to establish a validated method with a low limit of detection (LOD) and limit of quantification (LOQ), enabling the analysis of trace levels of Balsalazide 3-Isomer 2,3'-Dimethyl Ester in complex matrices.

Table 1: Potential HPLC Method Parameters for Trace Analysis

ParameterPotential ConditionRationale
Stationary Phase Spherisorb ODS2 (250x4.6 mm, 5.0 µm)Proven effectiveness in separating balsalazide and its impurities. koreascience.kr
Mobile Phase 0.2 M Sodium Acetate (pH 4.5) : Methanol (B129727) (55:45 v/v)Isocratic elution can provide consistent and reproducible results. koreascience.kr
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. koreascience.kr
Detection UV at 255 nmA wavelength where balsalazide and related compounds show absorbance. koreascience.kr
Temperature Room TemperatureFor operational simplicity and cost-effectiveness. koreascience.kr

Exploration of Advanced Synthetic Methodologies

Another avenue for exploration is the adaptation of synthetic routes used for other balsalazide impurities. researchgate.net This could involve a multi-step synthesis starting from precursors of the salicylic (B10762653) acid and aminopropanoic acid moieties, followed by diazotization and coupling reactions under controlled conditions to favor the formation of the desired isomer. The purification of the final product would likely involve techniques such as column chromatography to isolate the this compound from other isomers and byproducts.

Table 2: Potential Synthetic Strategies

StrategyDescriptionKey Reagents/Enzymes
Chemoenzymatic Synthesis Enzymatic resolution of a racemic precursor to achieve high stereoisomeric purity. mdpi.comLipase B from Candida antarctica (CAL-B), vinyl acetate. mdpi.com
Multi-step Chemical Synthesis A sequential process involving the synthesis of key intermediates followed by coupling to form the final product.Precursors of salicylic acid and aminopropanoic acid, diazotizing agents.

In-depth Investigations into In Vitro Degradation Kinetics and Pathways

Understanding the stability of this compound is crucial. Future research should focus on its degradation kinetics and the identification of its degradation products under various in vitro conditions. This would involve subjecting the compound to forced degradation studies under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions as recommended by regulatory agencies like the ICH. koreascience.kr

The degradation kinetics could be monitored by analyzing the decrease in the concentration of the parent compound over time using a validated stability-indicating analytical method. The degradation products could be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). koreascience.kr By analyzing the fragmentation patterns and masses of the degradation products, it would be possible to propose the degradation pathways. This information would be invaluable in understanding the potential stability of this compound if it were to be considered for further development.

Theoretical Studies on Chemical Interactions and Transformations

Theoretical studies, particularly using Density Functional Theory (DFT), can provide significant insights into the chemical reactivity and transformation pathways of this compound. mdpi.comresearchgate.net Future research in this area could focus on several aspects. Firstly, computational modeling can be used to predict the geometries and electronic properties of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information can help in understanding the molecule's reactivity towards different reagents.

Furthermore, DFT calculations can be employed to model potential reaction mechanisms, such as degradation pathways or interactions with biological macromolecules. mdpi.com For instance, the transition states and activation energies for various proposed degradation steps could be calculated to determine the most likely degradation pathway. researchgate.net Such theoretical studies would complement experimental findings and provide a deeper understanding of the chemical behavior of this compound at a molecular level.

Q & A

Q. What are the recommended synthetic routes for preparing Balsalazide 3-Isomer 2,3'-Dimethyl Ester, and how can isomer purity be ensured?

Methodological Answer:

  • Synthetic Pathways : Start with esterification of the parent acid using methanol or ethanol in the presence of a base (e.g., sodium methoxide or ethoxide) under anhydrous conditions. For example, dimethylfumarate derivatives can be synthesized via nucleophilic acyl substitution, as seen in analogous esterification reactions .
  • Isomer Control : Use regioselective catalysts (e.g., imidazolium-based ionic liquids, referenced in reagent catalogs ) to favor the 3-isomer. Monitor reaction progress with thin-layer chromatography (TLC) or HPLC.
  • Purification : Employ reverse-phase HPLC with a C18 column (as in catalog methods ) to separate isomers. Confirm purity via NMR (e.g., distinguishing ¹H/¹³C chemical shifts for methyl ester groups) and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are most effective for characterizing the structural and isomeric identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify methyl ester protons (δ ~3.7–3.9 ppm) and NOESY/ROESY to confirm spatial proximity of substituents, distinguishing the 3-isomer from others.
  • X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to unambiguously assign the isomer (as demonstrated for imidazolium salts in reagent catalogs ).
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) can verify molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns unique to the 3-isomer.

Q. How can researchers quantify this compound in complex mixtures (e.g., reaction byproducts)?

Methodological Answer:

  • Chromatographic Separation : Use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve isomers. Gradient elution with acetonitrile/water (0.1% formic acid) is recommended .
  • Calibration Standards : Prepare a calibration curve using pure isomer standards. Validate linearity (R² > 0.995) across a concentration range of 0.1–100 µg/mL.
  • Detection : Pair with UV-Vis detection (λ = 254–280 nm for aromatic/ester moieties) or LC-MS/MS for enhanced specificity.

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Stability Studies : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC every 7 days. Store samples in amber vials at –20°C to minimize hydrolysis .

  • Degradation Pathways : Acidic/basic conditions may hydrolyze ester groups to carboxylic acids (e.g., 2,3-dimethylmaleic anhydride, as seen in related ester reactions ). Identify products using LC-QTOF-MS and compare to synthetic standards.

  • Data Table :

    Condition (pH/Temp)Half-Life (Days)Major Degradants
    pH 2.0 / 37°C7Hydrolyzed acid
    pH 7.4 / 25°C28None detected

Q. What mechanistic insights explain the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Kinetic Studies : Perform time-resolved UV-Vis or NMR experiments to track ester bond cleavage rates under enzymatic (e.g., esterases) or chemical (e.g., hydroxide) conditions. Use pseudo-first-order kinetics to derive rate constants .
  • Computational Modeling : Apply density functional theory (DFT) to model transition states during hydrolysis or isomerization. Compare with experimental data (e.g., activation energy from Arrhenius plots) .
  • Biological Targets : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using in vitro assays. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How should researchers address contradictory data in isomer-specific bioactivity or synthetic yield?

Methodological Answer:

  • Root-Cause Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Verify analytical method accuracy via spike-and-recovery tests .
  • Statistical Validation : Apply ANOVA or t-tests to compare yields across batches. For bioactivity discrepancies, use dose-response curves (IC50/EC50) with 95% confidence intervals .
  • Case Example : If one study reports higher cytotoxicity for the 3-isomer, confirm purity (>98% via HPLC ), rule out endotoxin contamination, and validate using orthogonal assays (e.g., apoptosis markers vs. metabolic activity).

Methodological Notes

  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document protocols using tools like ELNs (Electronic Lab Notebooks) .
  • Ethical Compliance : Follow safety guidelines for handling reactive intermediates (e.g., anhydrides) and dispose of waste via certified facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.